molecular formula C6H9ClN2O2 B6163609 methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride CAS No. 2365419-20-9

methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride

Cat. No.: B6163609
CAS No.: 2365419-20-9
M. Wt: 176.6
InChI Key:
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Description

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methanol in the presence of a suitable catalyst to form methyl 2-(1H-pyrazol-4-yl)acetate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate hydrochloride
  • Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
  • Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride

Uniqueness

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific structural features and reactivity. The presence of the pyrazole ring and the ester group allows for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways.

Properties

CAS No.

2365419-20-9

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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